molecular formula C17H14N2O B8730175 1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 227025-33-4

1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Cat. No.: B8730175
CAS No.: 227025-33-4
M. Wt: 262.30 g/mol
InChI Key: BKVJGVWAZXFZOM-UHFFFAOYSA-N
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Description

1-Benzyl-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

227025-33-4

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

3-benzyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C17H14N2O/c20-17-18-11-5-9-14-8-4-10-15(16(14)18)19(17)12-13-6-2-1-3-7-13/h1-10H,11-12H2

InChI Key

BKVJGVWAZXFZOM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3N1C(=O)N(C3=CC=C2)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (I, J. Heterocyclic Chem., 19, 837-49 (1982), 1.0g, 5.8mmol) in DMF (10 ml) is cooled to 0° and treated with potassium t-butoxide in THF (1.98 M, 3.2 ml, 6.3 mmol) maintaining the reaction temperature at 0°. The resulting mixture is stirred at 0° for 10 minutes. Benzyl bromide (0.73 ml, 6.1 mmol) is then added while maintaining the reaction temperature at methyl t-butyl ether (MTBE) from water followed by several water washes. The MTBE phase is concentrated under reduced pressure. The concentrate is cooled to 0°, filtered and washed two times with 0° MTBE. The product is dried at 50° under reduced pressure with a nitrogen purge to give the title compound, CMR (CDCl3, 100 MHz) 153.78, 136.44, 128.69, 127.67, 127.60, 126.73, 125.86, 122.90, 122.78, 121.28, 116.92, 116.17, 108.36,44.95 and 42.37 δ.
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1 g
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10 mL
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3.2 mL
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0.73 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (I, J. Heterocyclic Chem., 19, 837-49 (1982), 1.0 g, 5.8 mmol) in DMF (10 (1) is cooled to 0° and treated with potassium t-butoxide in THF (1.98 M, 3.2 ml, 6.3 mmol) maintaining the reaction temperature at 0°. The resulting mixture is stirred at 0° for 10 minutes. Benzyl bromide (0.73 ml, 6.1 mmol) is then added while maintaining the reaction temperature at 0°. After 1 hr, the mixture is partitioned with methyl t-butyl ether (MTBE) from water followed by several water washes. The MTBE phase is concentrated under reduced pressure. The concentrate is cooled to 0°, filtered and washed two times with 0° MTBE. The product is dried at 50° under reduced pressure with a nitrogen purge to give the title compound, CMR (CDCl3, 100 MHz) L 153.78, 136.44, 128.69, 127.67, 127.60, 126.73, 125.86, 122.90, 122.78, 121.28, 116.92, 116.17, 108.36, 44.95 and 42.37.
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1 g
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reactant
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( 1 )
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3.2 mL
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0.73 mL
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reactant
Reaction Step Three

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